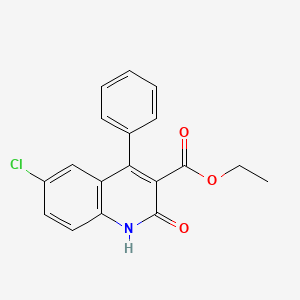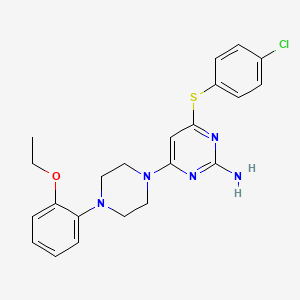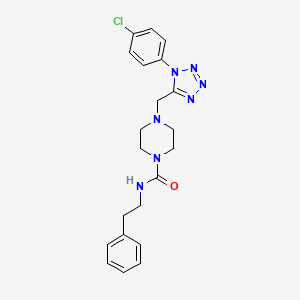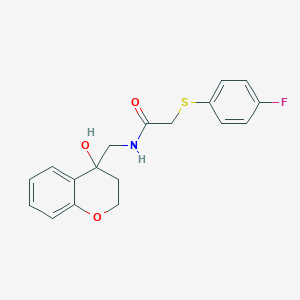
1-(4-Chlorophenyl)-2-(phenylthio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-2-(phenylthio)ethanone, also known as 4-CPEC, is a synthetic compound that belongs to the family of aryl ketones. It has been widely used in scientific research due to its unique properties and potential applications. In
Aplicaciones Científicas De Investigación
1. Synthesis of Heterocyclic Compounds
A study by Moskvina, Shilin, and Khilya (2015) outlined the preparation of various heterocyclic compounds using 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone, which shares a structural similarity with 1-(4-Chlorophenyl)-2-(phenylthio)ethanone. This preparation route led to the formation of isoflavones and various diaryl-substituted heterocycles, demonstrating its potential in pharmaceutical and medicinal research (Moskvina, Shilin, & Khilya, 2015).
2. Antimicrobial Activity
Wanjari (2020) explored the synthesis and antimicrobial properties of a compound structurally related to 1-(4-Chlorophenyl)-2-(phenylthio)ethanone. This research highlights the potential of such compounds in developing new antimicrobial agents, a crucial area in drug discovery (Wanjari, 2020).
3. Molecular Docking and Vibrational Studies
ShanaParveen et al. (2016) conducted a detailed molecular docking and vibrational study on a compound closely related to 1-(4-Chlorophenyl)-2-(phenylthio)ethanone. Their findings provide insights into the molecular structure and potential pharmaceutical applications of such compounds (ShanaParveen et al., 2016).
4. Anti-Inflammatory Activity
Karande and Rathi (2017) synthesized derivatives of a compound similar to 1-(4-Chlorophenyl)-2-(phenylthio)ethanone and evaluated their anti-inflammatory activity. This research is significant in the context of developing new anti-inflammatory drugs (Karande & Rathi, 2017).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-2-phenylsulfanylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClOS/c15-12-8-6-11(7-9-12)14(16)10-17-13-4-2-1-3-5-13/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVZUQKWCBSTIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-(phenylthio)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

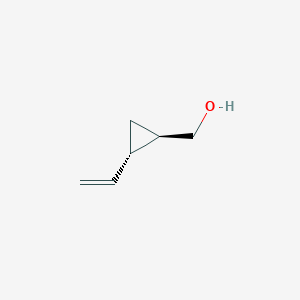
![N-(3,4-dimethoxyphenyl)-2-[8-(4-methoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2356560.png)
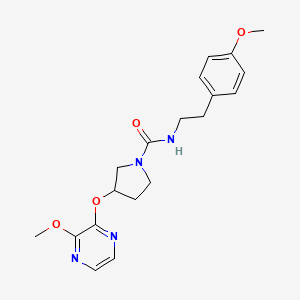
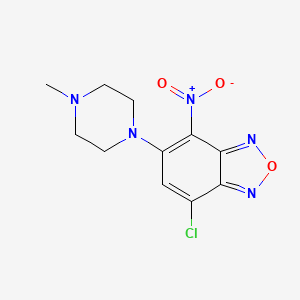
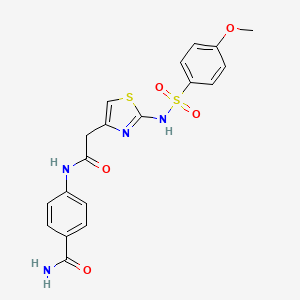
![3-[(3-Nitro-2-pyridinyl)amino]propanoic acid](/img/structure/B2356564.png)
![N'-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2356565.png)
![1-[6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2356567.png)

